The synthesis of 1-Phenyloctacosan-3-one can be achieved through several methods, including:
The molecular structure of 1-Phenyloctacosan-3-one features a phenyl ring attached to a long hydrocarbon chain with a terminal carbonyl group. The structural representation can be described using various notations:
CCCCCCCCCC(=O)C1=CC=CC=C1
The structural data indicates that the compound has significant hydrophobic properties due to its long alkane chain, which influences its solubility and interaction with biological systems.
1-Phenyloctacosan-3-one can participate in various chemical reactions typical for ketones:
The mechanism of action for 1-Phenyloctacosan-3-one primarily revolves around its reactivity as a ketone. The carbonyl group acts as an electrophile, attracting nucleophiles during reactions:
This mechanism is essential for understanding how 1-Phenyloctacosan-3-one interacts with other chemical species in both synthetic and biological contexts.
1-Phenyloctacosan-3-one exhibits several notable physical and chemical properties:
These properties influence its behavior in various applications, particularly in formulations requiring hydrophobic agents.
1-Phenyloctacosan-3-one finds applications in several scientific fields:
CAS No.: 97416-84-7
CAS No.: 52745-94-5
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: